Phenyldithiobiuret
Description
Properties
CAS No. |
6635-73-0 |
|---|---|
Molecular Formula |
C8H9N3S2 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
1-carbamothioyl-3-phenylthiourea |
InChI |
InChI=1S/C8H9N3S2/c9-7(12)11-8(13)10-6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,13) |
InChI Key |
GMUKQAHDARHRTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Phenyldithiobiuret vs. Phenyl-Thio-Carbimide (Analogs in Sulfur-Containing Phenyl Derivatives)
Key differences include:
Key Distinction : Phenyl-thio-carbimide is a liquid with optical applications, while this compound’s properties remain speculative due to lack of data.
This compound vs. Phenyl Glycidyl Ether (PGE)
Phenyl Glycidyl Ether (PGE, ) is another phenyl-containing compound with distinct functional groups and industrial relevance:
Key Distinction: PGE is carcinogenic and widely used in epoxy resins, while this compound’s applications and safety profile are uncharacterized in the evidence.
Structural and Functional Group Analysis
- Phenyl-Thio-Carbimide : Contains a thiocarbimide group (NCS), enabling high polarizability and optical utility .
- PGE : Features a glycidyl ether group (epoxide), conferring reactivity in polymer chemistry .
- This compound : Hypothesized to have dithiobiuret (NH–C(S)–NH–S–), which may enhance metal-binding or catalytic properties compared to analogs.
3. Limitations of Available Evidence
The provided materials lack direct data on this compound. Comparisons are inferred from structurally related compounds (phenyl-thio-carbimide and PGE). Further experimental studies are required to validate these hypotheses.
4. Phenyl-thio-carbimide’s optical properties and PGE’s industrial utility highlight the diversity of phenyl-derived compounds, underscoring the need for targeted research on this compound.
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